ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-fluorophenyl)propanoate
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Overview
Description
Ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-fluorophenyl)propanoate is an organic compound that belongs to the class of cyano esters This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-fluorophenyl)propanoate typically involves multi-step organic reactions. One common method includes:
Formation of the Tetrahydropyran Ring: Starting with a suitable precursor, the tetrahydropyran ring is formed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Addition of the Cyano Group: The cyano group is added using a cyanation reaction, often involving reagents like sodium cyanide or potassium cyanide.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Interference with biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(4-fluorophenyl)propanoate: Lacks the tetrahydropyran ring.
Ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoate: Lacks the fluorophenyl group.
Ethyl 2-cyano-3-(4-chlorophenyl)propanoate: Contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
Ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-fluorophenyl)propanoate is unique due to the combination of its structural features, including the cyano group, fluorophenyl group, and tetrahydropyran ring. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H24FNO3 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-3-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C19H24FNO3/c1-4-23-18(22)16(12-21)17(13-5-7-15(20)8-6-13)14-9-10-24-19(2,3)11-14/h5-8,14,16-17H,4,9-11H2,1-3H3 |
InChI Key |
RXKQWQWAWGCAQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(C1CCOC(C1)(C)C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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